N-(2,3-Dimethylphenyl)acetamide N-(2,3-Dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 134-98-5
VCID: VC21025922
InChI: InChI=1S/C10H13NO/c1-7-5-4-6-10(8(7)2)11-9(3)12/h4-6H,1-3H3,(H,11,12)
SMILES: CC1=C(C(=CC=C1)NC(=O)C)C
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol

N-(2,3-Dimethylphenyl)acetamide

CAS No.: 134-98-5

Cat. No.: VC21025922

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-Dimethylphenyl)acetamide - 134-98-5

Specification

CAS No. 134-98-5
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
IUPAC Name N-(2,3-dimethylphenyl)acetamide
Standard InChI InChI=1S/C10H13NO/c1-7-5-4-6-10(8(7)2)11-9(3)12/h4-6H,1-3H3,(H,11,12)
Standard InChI Key SRSHEJADOPNDDF-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(=O)C)C
Canonical SMILES CC1=C(C(=CC=C1)NC(=O)C)C

Introduction

N-(2,3-Dimethylphenyl)acetamide, also known as 2,3-dimethylacetanilide, is a chemical compound with the molecular formula C10H13NO. It belongs to the class of acetanilides, which are derivatives of acetamide where the hydrogen atom attached to the nitrogen is replaced by an aryl group. This compound is of interest in both chemical and biological research due to its structural properties and potential applications.

Synthesis and Preparation

While specific synthesis routes for N-(2,3-Dimethylphenyl)acetamide are not detailed in the available literature, it is generally prepared through reactions involving acetamide and 2,3-dimethylaniline. The synthesis typically involves acylation reactions where the amine group of 2,3-dimethylaniline reacts with acetyl chloride or acetic anhydride in the presence of a base.

Research Findings and Applications

N-(2,3-Dimethylphenyl)acetamide is primarily studied for its structural properties and potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties, although specific data on this compound's biological activity is limited.

In chemistry, it serves as a model compound for studying the effects of ring and side-chain substitutions on the crystal structures of acetanilides . Its unique structure makes it a valuable tool in organic synthesis for building more complex molecules.

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